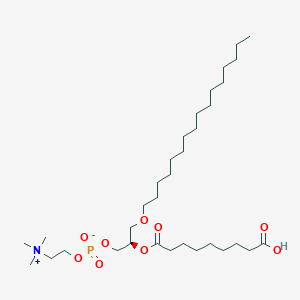
Rosiglitazone (potassium salt)
Vue d'ensemble
Description
Rosiglitazone (potassium salt) is a potent and selective PPARγ agonist . It is water-soluble and has antidiabetic and hypoglycemic effects in vivo . It is also known to regulate the epithelial sodium channel (ENaC) and Na-K-2Cl (NKCC2) co-transporter .
Synthesis Analysis
Rosiglitazone can be synthesized through a scalable five-step synthetic route . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione . The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction .Molecular Structure Analysis
The molecular formula of Rosiglitazone (potassium salt) is C18H18N3O3S•K . The molecular weight is 395.5 . The structure of Rosiglitazone is available in various databases .Chemical Reactions Analysis
Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ1 and PPARγ2 in reporter assays . It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM .Physical And Chemical Properties Analysis
Rosiglitazone (potassium salt) is a crystalline solid . It is soluble in DMF, DMSO, DMSO:PBS (7.2 pH) (1:3), Ethanol, and H2O .Applications De Recherche Scientifique
1. Impact on Potassium Channels
Rosiglitazone has been studied for its effects on potassium channels. Jeong et al. (2011) found that rosiglitazone inhibits Kv4.3 potassium channels through open-channel block and acceleration of closed-state inactivation, suggesting a potential impact on cardiac function (Jeong et al., 2011). Additionally, Dart (2012) revealed that rosiglitazone selectively blocks ATP-sensitive potassium (KATP) channels, indicating its potential in modulating KATP channel gating, which could impact cardiovascular health (Dart, 2012).
2. Effects on Bone and Adipose Tissue
Rosiglitazone has been identified to have significant effects on bone and adipose tissue. Rzońca et al. (2004) discovered that rosiglitazone acts as a dominant inhibitor of osteoblastogenesis, leading to bone loss in vivo, indicating a risk of adverse skeletal effects (Rzońca et al., 2004).
3. Influence on Endothelial Function
Rosiglitazone has been examined for its impact on endothelial function. Wong et al. (2011) found that adiponectin is essential for the PPARγ-mediated improvement of endothelial function by rosiglitazone in diabetic mice, highlighting the role of adipocyte-derived adiponectin in diabetic vasculopathy (Wong et al., 2011).
4. Potential in Neuroprotection and Depression Treatment
Rosiglitazone has shown potential in neuroprotection and depression treatment. Zhao et al. (2017) reported that rosiglitazone exerts an anti-depressive effect by maintaining essential neuron autophagy and inhibiting excessive astrocytic apoptosis, suggesting its therapeutic potential in depressive disorders (Zhao et al., 2017).
5. Transcriptomic Alterations in Cardiac and Diabetic Models
Wilson et al. (2008) conducted a study to understand the effects of rosiglitazone on cardiac transcription in a murine model of type 2 diabetes. They found significant transcriptomic alterations, suggesting potential mechanisms behind cardiac morbidity associated with rosiglitazone treatment (Wilson et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGCLSZSSKLEN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466743 | |
| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone potassium | |
CAS RN |
316371-84-3 | |
| Record name | Rosiglitazone potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3E7D3089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)









![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)

